molecular formula C16H17IO4 B6046092 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B6046092
M. Wt: 400.21 g/mol
InChI Key: WZZMYVCLEQHLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as IBMP, is a synthetic compound that has been extensively studied for its scientific research applications. IBMP is a derivative of thalidomide and belongs to the class of imide compounds. It has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed to act through multiple pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
This compound has also been found to modulate the immune system by regulating the production of cytokines and the activation of immune cells such as T cells and macrophages. This compound has been shown to inhibit the proliferation of T cells and induce the differentiation of regulatory T cells, which play a key role in controlling the immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the proliferation of T cells and induce the differentiation of regulatory T cells, which play a key role in controlling the immune response.

Advantages and Limitations for Lab Experiments

2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its scientific research applications and has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties.
However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. It may also have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for the study of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One direction is to further investigate its anti-inflammatory properties and its potential use in treating various inflammatory diseases. Another direction is to investigate its immunomodulatory properties and its potential use in treating autoimmune diseases.
Further studies are also needed to investigate the mechanism of action of this compound and to identify its molecular targets. This will help to better understand its effects and develop more targeted therapies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications. It has been found to possess anti-inflammatory, immunomodulatory, and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, modulate the immune system, and induce cell cycle arrest and apoptosis in cancer cells. While there are some limitations to using this compound in lab experiments, it has several advantages and has potential for future research and therapy development.

Synthesis Methods

The synthesis of 2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of thalidomide with 4-iodobenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-tert-butyl-5-(4-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its scientific research applications. It has been found to possess anti-inflammatory properties and has been used to treat various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been found to possess immunomodulatory properties and has been used to treat autoimmune diseases such as lupus and multiple sclerosis.
This compound has also been studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and pancreatic cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-tert-butyl-5-[(4-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZMYVCLEQHLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)I)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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